3-Amino-4,4,4-trifluorobutyric acid hydrochloride
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Overview
Description
3-Amino-4,4,4-trifluorobutyric acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of three fluorine atoms on the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluorobutyric acid hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The resultant product is then converted to its hydrochloride salt . Another method involves the asymmetric synthesis using a recyclable chiral auxiliary to form a Ni(II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale preparations, such as controlling temperature, pH, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluorobutyric acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-Amino-4,4,4-trifluorobutyric acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutyric acid: A related compound with similar fluorinated properties.
2-Amino-4,4,4-trifluorobutyric acid: Another fluorinated amino acid with comparable applications.
Methyl 3-amino-4,4,4-trifluorobutyrate: A methyl ester derivative used in similar research contexts.
Uniqueness
3-Amino-4,4,4-trifluorobutyric acid hydrochloride is unique due to its specific structural configuration, which includes an amino group and three fluorine atoms on the terminal carbon. This configuration imparts distinct chemical and physical properties, making it particularly useful in various scientific and industrial applications .
Biological Activity
3-Amino-4,4,4-trifluorobutyric acid hydrochloride (often abbreviated as 3-AFBA-HCl) is a synthetic amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
3-AFBA-HCl has the molecular formula C4H6F3NO2 and a molecular weight of 193.55 g/mol. The presence of three fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural modification is crucial for its biological activity, particularly in drug design and development.
The biological activity of 3-AFBA-HCl is primarily attributed to its role as a neurotransmitter and an inhibitor in various biochemical pathways. It has been shown to interact with several biological targets, including:
- Neurotransmitter Receptors : It acts on neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity.
- Protein Tyrosine Phosphatases : Research indicates that derivatives of 3-AFBA-HCl can activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a critical role in cellular signaling pathways related to growth and differentiation.
Neurotransmission
3-AFBA-HCl has been studied for its effects on neurotransmission. Its structural similarity to natural amino acids allows it to modulate neurotransmitter release and receptor activity. This property makes it a candidate for exploring treatments for neurological disorders.
Antimicrobial Activity
Recent studies have highlighted the potential of 3-AFBA-HCl as an antimicrobial agent. It has been evaluated for its inhibitory effects on various pathogens, particularly in the context of tuberculosis (TB) drug discovery. The compound's ability to interfere with amino acid biosynthesis pathways in Mycobacterium tuberculosis suggests it could enhance host immune responses against infections .
Case Studies
- Activation of SHP1 : A series of studies demonstrated that certain derivatives of 3-AFBA-HCl exhibit low micromolar activating effects on SHP1, with significant selectivity over SHP2. The most potent compounds showed EC50 values ranging from 1.54 to 2.10 µM.
- In Vivo Studies : In animal models, compounds related to 3-AFBA-HCl exhibited notable anti-tumor activities. For instance, one study reported a tumor growth inhibition rate of approximately 40% in melanoma models when administered at a dose of 15 mg/kg daily .
Comparative Analysis with Related Compounds
The following table summarizes key differences between 3-AFBA-HCl and structurally similar compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
3-Amino-2-methylbutanoic acid | C5H11NO2 | Lacks trifluoromethyl group; different biological activity profile. |
3-Amino-2-(trifluoromethyl)propanoic acid | C5H8F3NO2 | Trifluoromethyl group at a different position; altered reactivity. |
3-Aminopropanoic acid | C3H7NO2 | No fluorine substitution; simpler structure with different properties. |
Properties
IUPAC Name |
3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMARVCQZOYQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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